molecular formula C7H15N3O3 B3415402 2-Amino-6-ureidohexanoic acid CAS No. 197236-50-3

2-Amino-6-ureidohexanoic acid

Cat. No.: B3415402
CAS No.: 197236-50-3
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-6-ureidohexanoic Acid within Amino Acid Biochemistry

From a biochemical standpoint, this compound holds a unique position. It is recognized primarily for its involvement in metabolic pathways and its structural similarity to other crucial amino acids.

Classification as a Non-Proteinogenic Amino Acid

This compound is classified as a non-proteinogenic amino acid. wikipedia.org This means it is not one of the 22 amino acids naturally encoded by the genetic code for the synthesis of proteins. wikipedia.org Non-proteinogenic amino acids, however, are integral to various biological processes, often serving as metabolic intermediates or participating in post-translational modifications of proteins. wikipedia.orgwikipedia.org There are over 800 known naturally occurring non-proteinogenic amino acids, and thousands more have been synthesized for various research and therapeutic purposes. nih.govtaylorandfrancis.com

Stereoisomeric Forms: L- and D-2-Amino-6-ureidohexanoic Acid (L-Homocitrulline and D-Homocitrulline)

Like most amino acids, this compound possesses a chiral center at its alpha-carbon, leading to the existence of two stereoisomers: L-homocitrulline and D-homocitrulline. mun.caacs.org These enantiomers are mirror images of each other. mun.ca In biological systems, the L-isomers of amino acids are typically the more common and biologically active forms. mun.ca L-homocitrulline is the isomer found in mammalian metabolism. healthmatters.ioselleckchem.com The D-isomer, D-homocitrulline, can be synthesized and is used in research contexts. cookechem.comnih.govcymitquimica.com

Relationship to Key Metabolic Precursors and Analogs

The metabolic significance of this compound is best understood by examining its connections to other amino acids, particularly ornithine and lysine (B10760008), and its structural analog, citrulline.

Linkages to Ornithine and Lysine Metabolism

Homocitrulline is metabolically linked to both ornithine and lysine. wikipedia.orgresearchgate.net It can be formed from lysine through a process called carbamylation, where a carbamoyl (B1232498) group is added to the epsilon-amino group of a lysine residue. wikipedia.orgbiosyn.com This reaction can occur non-enzymatically in the presence of cyanate, which is in equilibrium with urea (B33335) in the body. wikipedia.orgbiosyn.com Elevated urea levels, such as those seen in renal failure, can increase the rate of protein carbamylation and subsequent homocitrulline formation. wikipedia.orgbiosyn.com

Furthermore, in certain metabolic disorders like Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, a deficiency in the transport of ornithine into the mitochondria leads to an accumulation of carbamoyl phosphate (B84403). researchgate.netmedscape.com This excess carbamoyl phosphate can then react with lysine to produce homocitrulline, leading to increased levels in the urine. researchgate.nettaylorandfrancis.com Studies have shown that ingestion of lysine can lead to increased urinary excretion of homocitrulline. nih.gov

Distinctions and Similarities with Citrulline (2-Amino-5-ureidopentanoic Acid)

Homocitrulline and citrulline are structurally very similar, with homocitrulline having an additional methylene (B1212753) group in its side chain. wikipedia.orgbiosyn.com Both contain a ureido group. researchgate.net Citrulline is an important intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. cellbiolabs.comfrontiersin.org While both are non-proteinogenic, citrulline can be incorporated into proteins post-translationally through the action of peptidylarginine deiminase (PAD) enzymes, which convert arginine residues to citrulline. cellbiolabs.com Homocitrulline, on the other hand, is primarily formed from the modification of lysine. researchgate.net This structural similarity can sometimes lead to them being confounding factors in certain analytical assays. researchgate.net

Historical Context and Initial Biochemical Characterization

The study of non-proteinogenic amino acids like homocitrulline has provided valuable insights into metabolic pathways and disease states. The identification of homocitrulline in the urine of individuals with urea cycle disorders was a key step in understanding its biochemical relevance. wikipedia.org For instance, the Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome was first described in 1969, highlighting a condition where homocitrulline levels are significantly elevated. wikipedia.org Research in the 1960s also suggested the existence of a metabolic pathway for lysine that leads to the formation of homocitrulline and homoarginine in both rats and humans. nih.gov Early methods for the synthesis of L-homocitrulline from L-lysine helped to facilitate its study. jcsp.org.pk The ongoing investigation into such compounds continues to expand our knowledge of human biochemistry and its complexities. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-(carbamoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282694, DTXSID80862587
Record name 2-Amino-6-ureidohexanoic acid
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Record name N~6~-Carbamoyllysine
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Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-49-4, 197236-50-3
Record name L-Lysine, N6-(aminocarbonyl)-
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Record name 2-Amino-6-ureidohexanoic acid
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Biosynthetic and Catabolic Pathways of 2 Amino 6 Ureidohexanoic Acid

Biosynthesis of 2-Amino-6-ureidohexanoic Acid

The primary synthesis of this compound in mammals occurs within the mitochondria, particularly in the liver and the small intestine. bevital.nonih.gov This process involves the condensation of two precursor molecules, catalyzed by a specific mitochondrial enzyme.

The formation of this compound is dependent on the availability of two key precursors: L-ornithine and carbamoyl (B1232498) phosphate (B84403). reactome.orgescholarship.org

L-Ornithine : This amino acid can be derived from several sources. It can be synthesized de novo from glutamate (B1630785) and glutamine or be produced from the hydrolysis of arginine via the enzyme arginase, which is the final step of the urea (B33335) cycle. researchgate.net

Carbamoyl Phosphate : This high-energy molecule is synthesized within the mitochondrial matrix from ammonia (B1221849) (NH₃), bicarbonate (HCO₃⁻), and two molecules of ATP. wikipedia.orgyoutube.com This reaction is catalyzed by carbamoyl phosphate synthetase I (CPS1), an enzyme that is allosterically activated by N-acetylglutamate. nih.govwikipedia.org

The availability of both L-ornithine and carbamoyl phosphate is crucial for the efficient synthesis of this compound. escholarship.org

The central enzymatic step in the biosynthesis of this compound is the conversion of L-ornithine and carbamoyl phosphate into L-citrulline and orthophosphate. reactome.org

The enzyme responsible for catalyzing the synthesis of this compound is Ornithine Transcarbamoylase (OTC) , also known as ornithine carbamoyltransferase. bevital.noreactome.orgresearchgate.net This mitochondrial enzyme facilitates the transfer of the carbamoyl group from carbamoyl phosphate to the δ-amino group of L-ornithine. wikipedia.org The reaction proceeds as follows:

L-ornithine + Carbamoyl Phosphate → L-citrulline + Phosphate

OTC is primarily found in the liver and the intestinal mucosa of mammals. nih.gov Its activity is essential for incorporating waste nitrogen, in the form of carbamoyl phosphate, into the urea cycle.

In many microorganisms and plants, the biosynthesis of arginine, for which this compound is an intermediate, proceeds via N-acetylated intermediates. hmdb.caresearchgate.net This pathway involves the acetylation of glutamate to prevent its spontaneous cyclization. The pathway includes enzymes such as N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK). researchgate.netnih.gov

In this pathway, N-acetyl-L-ornithine can be directly transcarbamylated by acetylornithine transcarbamylase to form N-acetyl-L-citrulline. hmdb.ca Subsequently, the enzyme acetylornithine deacetylase can remove the acetyl group from N-acetyl-L-citrulline to yield L-citrulline (this compound). hmdb.ca This use of acetylated intermediates is a key strategy in some organisms to regulate the flux through the arginine biosynthetic pathway. hmdb.ca

Enzymatic Steps and Proposed Reaction Mechanisms

Integration into Central Metabolic Cycles

This compound is not a terminal product but rather a critical hub that connects different metabolic pathways, most significantly the urea cycle.

The synthesis of this compound is the second step of the urea cycle, a pathway primarily occurring in the liver that converts highly toxic ammonia into urea for excretion. wikipedia.orgnih.gov

Formation in Mitochondria : As described, ornithine transcarbamoylase catalyzes the formation of this compound from ornithine and carbamoyl phosphate in the mitochondria. reactome.orgnih.gov

Transport to Cytosol : The newly synthesized this compound is then transported out of the mitochondria into the cytoplasm in exchange for ornithine. nih.gov

Conversion to Argininosuccinate (B1211890) : In the cytoplasm, the enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of this compound with aspartate to form argininosuccinate. bevital.nowikipedia.org This reaction is ATP-dependent.

Continuation of the Cycle : Argininosuccinate is then cleaved to form arginine and fumarate (B1241708), and finally, arginine is hydrolyzed to produce urea and regenerate ornithine, which can re-enter the mitochondria to continue the cycle. wikipedia.org

Therefore, the biosynthesis of this compound is an indispensable part of the urea cycle, linking ammonia detoxification with amino acid metabolism. bevital.nonih.gov

Data Tables

Table 1: Key Molecules in the Biosynthesis of this compound

Compound Name Chemical Formula Role in Pathway
This compound (L-Citrulline) C₆H₁₃N₃O₃ Product of the reaction; intermediate of the Urea Cycle
L-Ornithine C₅H₁₂N₂O₂ Precursor; accepts the carbamoyl group
Carbamoyl Phosphate CH₂NO₅P Precursor; donates the carbamoyl group
N-Acetyl-L-citrulline C₈H₁₅N₃O₄ Acetylated intermediate in some organisms

Table 2: Key Enzymes in the Biosynthesis and Metabolism of this compound

Enzyme Name Abbreviation Location Function
Ornithine Transcarbamoylase OTC Mitochondria Catalyzes the synthesis of this compound from L-ornithine and carbamoyl phosphate. bevital.noreactome.org
Carbamoyl Phosphate Synthetase I CPS1 Mitochondria Synthesizes the precursor carbamoyl phosphate from ammonia and bicarbonate. nih.gov
Argininosuccinate Synthetase ASS Cytosol Converts this compound and aspartate into argininosuccinate. bevital.nonih.gov
Acetylornithine Transcarbamylase - - In some organisms, converts N-acetyl-L-ornithine to N-acetyl-L-citrulline. hmdb.ca

Connections with Arginine Biosynthetic Pathways

A plausible biosynthetic route for this compound is linked to the metabolic pathways of arginine. The structural resemblance between the ureido group of this compound and the guanidinium (B1211019) group of arginine suggests potential enzymatic crosstalk. Arginine is synthesized from citrulline, which itself is formed by the carbamoylation of ornithine. A similar enzymatic mechanism could potentially carbamoylate the ε-amino group of lysine (B10760008) to form this compound.

Furthermore, compounds with a similar 2-amino-6-substituted hexanoic acid backbone have been investigated as inhibitors of arginase, an enzyme that hydrolyzes arginine to ornithine and urea sci-hub.boxnih.gov. This suggests that molecules with this structural motif can interact with enzymes of the arginine metabolic pathway. The inhibition of arginase by such compounds points to the possibility that this compound could act as a metabolic modulator within this pathway, although it is not a direct intermediate.

Table 1: Key Enzymes in Arginine Biosynthesis and their Potential Relevance to this compound

EnzymeReaction in Arginine BiosynthesisPotential Relevance to this compound
Ornithine transcarbamoylaseOrnithine + Carbamoyl phosphate → CitrullineA similar enzyme could potentially catalyze the reaction: Lysine + Carbamoyl phosphate → this compound.
Argininosuccinate synthetaseCitrulline + Aspartate → ArgininosuccinateLess likely to be directly involved, but highlights the enzymatic machinery for modifying the side chain of arginine precursors.
Argininosuccinate lyaseArgininosuccinate → Arginine + FumarateNot directly relevant to the synthesis of the ureido group.
ArginaseArginine → Ornithine + UreaThe inhibition of this enzyme by structurally similar molecules suggests a potential interaction.

Associations with Pyrimidine (B1678525) and Polyamine Metabolism

The metabolism of amino acids is intricately linked with pyrimidine and polyamine synthesis. While direct evidence for the involvement of this compound in these pathways is lacking, general metabolic principles suggest potential intersections.

Pyrimidine Metabolism: The building blocks for pyrimidine biosynthesis are derived from amino acids and carbamoyl phosphate. The carbamoyl group in this compound could theoretically be sourced from or contribute to the cellular pool of carbamoyl phosphate, a key precursor for both the urea cycle and pyrimidine synthesis. However, specific enzymatic pathways for such a transfer have not been identified.

Polyamine Metabolism: Polyamines, such as spermidine (B129725) and spermine, are synthesized from ornithine, a product of arginine metabolism. Given the structural relationship between this compound and arginine pathway intermediates, any influence on arginine metabolism could indirectly affect polyamine levels. Polyamines are crucial for cell growth and proliferation, and their synthesis is tightly regulated.

Catabolism and Degradation of this compound

The breakdown of this compound is anticipated to proceed through the hydrolysis of its ureido group, followed by the catabolism of the resulting lysine backbone.

Pathways for Hydrolysis and Breakdown Products

The most probable initial step in the catabolism of this compound is the hydrolysis of the ureido group to yield L-lysine and carbamic acid, which would spontaneously decompose to carbon dioxide and ammonia (or form urea).

Hydrolysis Reaction: this compound + H₂O → L-lysine + Urea

Following this initial hydrolysis, the resulting L-lysine would enter its established catabolic pathways. In mammals, lysine is primarily degraded via the saccharopine pathway in the mitochondria nih.govwikipedia.orgresearchgate.netyoutube.comresearchgate.net. This multi-step process ultimately converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in fatty acid synthesis.

Table 2: Major Breakdown Products of this compound Catabolism

Initial CompoundPrimary Breakdown ProductsFurther Metabolites
This compoundL-lysine, UreaAcetyl-CoA, Acetoacetyl-CoA, Glutamate

Role of Amidohydrolases and Other Degradative Enzymes

The hydrolysis of the ureido group in this compound is expected to be catalyzed by a class of enzymes known as amidohydrolases ebi.ac.ukpatsnap.com. These enzymes are responsible for cleaving amide bonds. Specifically, enzymes with N-carbamoyl-amino acid amidohydrolase activity could potentially act on this compound nih.gov.

One such enzyme, β-ureidopropionase, has been shown to exhibit broad substrate specificity, hydrolyzing various N-carbamoyl-α-amino acids nih.gov. Although its activity on this compound has not been explicitly reported, its known function makes it a strong candidate for catalyzing the initial step in the degradation of this compound.

Once lysine is liberated, a cascade of enzymes in the lysine degradation pathway is responsible for its further breakdown wikipedia.orgnih.gov. These include lysine-ketoglutarate reductase and saccharopine dehydrogenase, which are key enzymes in the saccharopine pathway youtube.com.

Table 3: Potential Degradative Enzymes for this compound

Enzyme ClassSpecific Enzyme (Example)SubstrateProduct(s)
Amidohydrolaseβ-ureidopropionase (putative)This compoundL-lysine, Urea
ReductaseLysine-ketoglutarate reductaseL-lysine, α-ketoglutarateSaccharopine
DehydrogenaseSaccharopine dehydrogenaseSaccharopineα-aminoadipate-semialdehyde, Glutamate

Enzymology of 2 Amino 6 Ureidohexanoic Acid Metabolizing Enzymes

Biochemical Characterization of Biosynthetic Enzymes

The biosynthesis of 2-amino-6-ureidohexanoic acid is primarily carried out by the enzyme Ornithine Transcarbamylase (OTC), which catalyzes the condensation of L-ornithine and carbamoyl (B1232498) phosphate (B84403). The subsequent metabolism of L-citrulline to form argininosuccinate (B1211890) is catalyzed by Argininosuccinate Synthetase (ASS), a rate-limiting step in the urea (B33335) cycle and arginine biosynthesis. wikipedia.orgnih.gov Finally, Argininosuccinate Lyase (ASL) cleaves argininosuccinate to produce L-arginine and fumarate (B1241708).

Enzyme Kinetics and Substrate Specificity for this compound Precursors

The kinetic properties of these enzymes have been extensively studied to understand their efficiency and substrate preferences.

Ornithine Transcarbamylase (OTC): Human ornithine transcarbamylase follows a sequential, ordered Bi-Bi kinetic mechanism where carbamoyl phosphate binds first, followed by L-ornithine. The enzyme exhibits Michaelis-Menten kinetics. The apparent Michaelis constant (Km) for L-ornithine is approximately 0.4 mM, and for carbamoyl phosphate, it is around 0.16 mM. nih.gov The affinity for L-ornithine has been observed to decrease with an increase in pH. nih.gov While L-ornithine is the primary substrate, OTC can utilize other basic amino acids like L-lysine, though with a much lower affinity, leading to the formation of homocitrulline. nih.gov Several amino acids, such as L-norvaline, L-α-aminobutyrate, L-leucine, L-isoleucine, L-valine, and L-histidine, can act as competitive inhibitors. researchgate.net

Argininosuccinate Synthetase (ASS): This enzyme catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate. The reaction proceeds through an ordered addition of substrates. wikipedia.org The transformation of citrulline into argininosuccinate is the rate-limiting step in arginine synthesis. wikipedia.org

Argininosuccinate Lyase (ASL): ASL catalyzes the reversible cleavage of argininosuccinate. In rat liver, the Vmax for ASL is 0.54 µmol/h/mg protein with an apparent Km of 1.25 mM. nih.gov In human erythrocytes, the Vmax is 7.2 nmol/h/mg Hb with an apparent Km of 0.66 mM. nih.gov

EnzymeSubstrate(s)Kinetic ParameterValue (Human)
Ornithine TranscarbamylaseL-OrnithineKm0.4 mM nih.gov
Carbamoyl PhosphateKm0.16 mM nih.gov
Argininosuccinate SynthetaseL-Citrulline, L-Aspartate, ATP--
Argininosuccinate LyaseArgininosuccinateKm0.66 mM (Erythrocytes) nih.gov
Vmax7.2 nmol/h/mg Hb (Erythrocytes) nih.gov

pH and Temperature Optima for Enzyme Activity

The catalytic activity of these enzymes is significantly influenced by pH and temperature.

Ornithine Transcarbamylase (OTC): The human enzyme has a pH optimum of 7.7. nih.gov It is relatively stable over a pH range of 5.8 to 8.2 and a temperature range from -50°C to +60°C. nih.gov In vitro synthesis of L-citrulline is favored at temperatures between 37–38°C and a pH range of 7.6 to 8.1. nih.gov

Argininosuccinate Synthetase (ASS): Studies on cattle kidney enzymes have shown that the maximum production of argininosuccinate from citrulline occurs at a pH of 6.45 at 39°C. researchgate.net

Argininosuccinate Lyase (ASL): For the enzyme from cattle kidney, the optimum pH for the synthesis of arginine from argininosuccinic acid was found to be 7.85 at 39°C. researchgate.net

EnzymeOptimal pHOptimal Temperature
Ornithine Transcarbamylase7.7 nih.gov37-38°C nih.gov
Argininosuccinate Synthetase6.45 (Cattle Kidney) researchgate.net39°C (Cattle Kidney) researchgate.net
Argininosuccinate Lyase7.85 (Cattle Kidney) researchgate.net39°C (Cattle Kidney) researchgate.net

Cofactor Requirements and Metal Ion Dependency

The activity of these metabolic enzymes can be dependent on the presence of specific cofactors or metal ions.

Ornithine Transcarbamylase (OTC): Studies on E. coli OTC have indicated that Zn2+ ions can act as regulators of the enzyme. nih.gov Micromolar concentrations of Zn2+ can function as a slow, tight-binding inhibitor of the free enzyme or as an allosteric cofactor of the substrate-bound enzyme. nih.gov

Argininosuccinate Synthetase (ASS): The reaction catalyzed by ASS is ATP-dependent, requiring the hydrolysis of ATP to AMP and pyrophosphate to drive the synthesis of argininosuccinate. wikipedia.org The presence of Mg2+ is also crucial, as the true substrate is MgATP. ebi.ac.uk

Argininosuccinate Lyase (ASL): The catalytic mechanism of ASL does not appear to have a requirement for metal ions or other cofactors.

Structural Biology of Enzymes Involved in this compound Metabolism

The three-dimensional structures of these enzymes provide invaluable insights into their catalytic mechanisms and substrate specificity.

Crystal Structures and Active Site Analysis

Ornithine Transcarbamylase (OTC): The human OTC is a trimeric protein, with each of the three active sites located at the interface between the monomers. wikipedia.org Each subunit is composed of a carbamoyl phosphate binding domain at the N-terminus and an ornithine binding domain at the C-terminus. wikipedia.org The binding of carbamoyl phosphate induces a global conformational change, while the subsequent binding of ornithine triggers the movement of a flexible SMG (Ser-Met-Gly) loop to enclose the active site. wikipedia.org Key residues involved in binding carbamoyl phosphate include a Ser-Thr-Arg-Thr-Arg motif and a His residue from an adjacent subunit. wikipedia.org The primary nitrogen of carbamoyl phosphate interacts with Gln, Cys, and Arg residues, while the carbonyl oxygen is bound by Thr, Arg, and His. wikipedia.org Computational and mutagenesis studies have highlighted the catalytic importance of residue D263. nih.govacs.org

Argininosuccinate Synthetase (ASS): Human ASS is a homotetramer. wikipedia.org X-ray crystal structures have been determined for the enzyme from humans and other species. wikipedia.org In the active site, citrulline and aspartate are tightly bound through interactions with serine and arginine residues. wikipedia.org The binding of ATP is thought to induce a conformational change that brings the nucleotide-binding and synthetase domains closer together. wikipedia.org The catalytic mechanism is proposed to proceed through a citrullyl-AMP intermediate. ebi.ac.uk

Argininosuccinate Lyase (ASL): Human ASL is a homotetramer with four active sites. wikipedia.org Each active site is uniquely formed by residues from three different subunits. wikipedia.orgpnas.org The catalytic mechanism is believed to be an E1cb elimination reaction. ebi.ac.uk The active site contains a histidine residue (His-160) that is thought to act as a general acid-base catalyst. nih.gov

Homology Modeling and Comparative Structural Studies

Ornithine Transcarbamylase (OTC): Homology models of human OTC have been constructed based on the crystal structures of related enzymes, such as E. coli aspartate transcarbamylase. researchgate.net These models have been instrumental in understanding the effects of mutations associated with OTC deficiency. Comparative structural analyses between OTCs from different species, such as humans and various microorganisms, have revealed conserved structural features and also species-specific differences, particularly in the substrate-binding loops. researchgate.netnih.govnih.gov

Argininosuccinate Synthetase (ASS): The availability of crystal structures from different species, including Homo sapiens, Thermus thermophilus, and E. coli, has enabled detailed comparative structural studies. wikipedia.org These comparisons have highlighted both conserved and variable residues in the active site, providing insights into the enzyme's evolution and substrate recognition across different organisms. wikipedia.org Homology modeling has also been employed to investigate the structural consequences of mutations found in patients with citrullinemia type I. nih.gov

Argininosuccinate Lyase (ASL): There is a high degree of structural and sequence similarity between ASL and the δ-crystallin proteins found in the lenses of birds and reptiles. wikipedia.orgpnas.orgnih.gov This relationship has been a subject of extensive comparative structural studies, suggesting that δ-crystallins may have evolved from an ancestral ASL gene. pnas.orgnih.gov These comparative analyses have been valuable for elucidating the structure-function relationships within the ASL/δ-crystallin superfamily. pnas.orgnih.gov Homology modeling has also been utilized to predict the structural impact of different transcript variants of ASL. nih.gov

Enzymatic Mechanisms for this compound Interconversions

The metabolism of this compound involves several key enzymes that facilitate its synthesis and conversion into other essential molecules. These interconversions are central to the urea cycle, the nitric oxide cycle, and arginine biosynthesis. mdpi.comnih.gov The primary enzymes involved are Argininosuccinate Synthetase (ASS), Argininosuccinate Lyase (ASL), and Nitric Oxide Synthase (NOS).

Argininosuccinate Synthetase (ASS)

Argininosuccinate synthase (EC 6.3.4.5) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. nih.govwikipedia.org This reaction is the rate-limiting step in the synthesis of arginine and a crucial part of the urea cycle. nih.govwikipedia.org The mechanism proceeds in two main steps:

Activation of Citrulline : The ureido oxygen of citrulline performs a nucleophilic attack on the alpha-phosphate of ATP. This forms a reactive citrullyl-AMP intermediate and releases pyrophosphate. wikipedia.orgebi.ac.uk This initial activation step is thermodynamically more favorable than a simple phosphorylation. wikipedia.org

Condensation with Aspartate : The α-amino group of L-aspartate then attacks the imino carbon of the citrullyl-AMP intermediate. ebi.ac.uk This is the rate-limiting step of the reaction, resulting in the formation of argininosuccinate and the release of AMP. wikipedia.org

This enzymatic action serves as a critical link between the urea and citric acid cycles.

Argininosuccinate Lyase (ASL)

Argininosuccinate lyase (EC 4.3.2.1) catalyzes the subsequent step in the urea cycle: the cleavage of argininosuccinate. wikipedia.orgnih.gov This reaction is a reversible process that yields L-arginine and fumarate. nih.govfiveable.me The mechanism is a non-hydrolytic cleavage that occurs through an E1cb elimination reaction. wikipedia.org

Proton Abstraction : A basic residue within the enzyme's active site, identified as either Histidine 162 or Threonine 161 in various homologues, abstracts a proton from the Cβ of the substrate. wikipedia.org

Carbanion Intermediate Formation : This deprotonation creates a negatively charged carbanion intermediate. wikipedia.orgebi.ac.uk This intermediate is stabilized by a nearby lysine (B10760008) residue (Lysine 289). wikipedia.org

Cleavage : The rearrangement of the intermediate's electrons leads to the cleavage of the C-N bond, releasing fumarate and L-arginine. ebi.ac.uk The L-arginine continues in the urea cycle, while the fumarate can enter the citric acid cycle, linking the two metabolic pathways. wikipedia.orgnutranews.org

Nitric Oxide Synthase (NOS)

Nitric oxide synthases (EC 1.14.13.39) are a family of enzymes that produce nitric oxide (NO), a vital signaling molecule, from L-arginine. wikipedia.orgmarlettalab.org This reaction also produces this compound (citrulline) as a co-product. nih.govwikipedia.org The catalytic process is a complex five-electron oxidation of one of the guanidino nitrogens of L-arginine. wikipedia.org

The reaction occurs in two successive monooxygenation steps:

Hydroxylation : L-arginine is first hydroxylated to form Nω-hydroxy-L-arginine (NOHLA), which remains bound to the enzyme. wikipedia.orgnih.gov

Oxidation : NOHLA is then oxidized to L-citrulline and nitric oxide. nih.gov

This process requires molecular oxygen and NADPH as co-substrates, and several cofactors, including FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). nih.gov The citrulline produced can then be recycled back to arginine via the actions of ASS and ASL, in what is known as the citrulline-NO cycle, to ensure a continuous supply of arginine for NO production. wikipedia.org

Table 1: Key Enzymes in this compound Metabolism

Enzyme EC Number Substrates Products Metabolic Pathway(s)
Argininosuccinate Synthetase (ASS) 6.3.4.5 L-citrulline, L-aspartate, ATP Argininosuccinate, AMP, Pyrophosphate Urea Cycle, Arginine Biosynthesis, Citrulline-NO Cycle
Argininosuccinate Lyase (ASL) 4.3.2.1 Argininosuccinate L-arginine, Fumarate Urea Cycle, Arginine Biosynthesis, Citrulline-NO Cycle
Nitric Oxide Synthase (NOS) 1.14.13.39 L-arginine, NADPH, O₂ L-citrulline, Nitric Oxide, NADP⁺ Nitric Oxide Synthesis, Citrulline-NO Cycle
Ornithine Transcarbamylase (OTC) 2.1.3.3 Ornithine, Carbamoyl phosphate L-citrulline, Phosphate Urea Cycle, Arginine Biosynthesis

Genetic and Molecular Basis of Enzyme Expression and Regulation

The expression and activity of the enzymes that metabolize this compound are tightly controlled at the genetic and molecular level to meet the metabolic needs of the organism. This regulation occurs primarily at the level of gene transcription. nih.govannualreviews.org

Genetic Loci

The genes encoding the primary enzymes of citrulline metabolism are located on different chromosomes:

ASS1 : This gene encodes argininosuccinate synthase and is located on human chromosome 9. wikipedia.orgmedlineplus.gov Mutations in the ASS1 gene are the cause of citrullinemia type I, an autosomal recessive urea cycle disorder characterized by the accumulation of ammonia (B1221849) and citrulline in the blood. medlineplus.govclevelandclinic.org

ASL : The gene for argininosuccinate lyase is found on chromosome 7. wikipedia.orgstorymd.com Over 130 mutations in the ASL gene have been identified as the cause of argininosuccinic aciduria, another rare autosomal recessive disorder that disrupts the urea cycle. clevelandclinic.orgstorymd.com

NOS Genes : There are multiple isoforms of nitric oxide synthase, each encoded by a different gene. For example, the gene for endothelial NOS (NOS3) is located on chromosome 7. wikipedia.org

Regulation of Gene Expression

The expression of urea cycle enzyme genes, including ASS1 and ASL, is coordinately regulated in the liver by hormonal and dietary signals. nih.govoup.com

Dietary Protein : High-protein diets or starvation lead to an increase in the transcription of these genes and a subsequent rise in enzyme activity to handle the increased nitrogen load. oup.comannualreviews.org This regulation occurs primarily at a pretranslational step, with mRNA abundance correlating with enzyme activity. annualreviews.org

Hormonal Control : Glucagon, glucocorticoids, and insulin (B600854) are major regulators of urea cycle enzyme expression in the liver. nih.govannualreviews.org Glucagon and glucocorticoids generally increase transcription, while the effects of insulin can be more complex. nih.gov The combined effects of steroids and cAMP (a second messenger for glucagon) can be additive for the expression of ASS1. oup.com

Tissue-Specific Regulation : In non-hepatic tissues, the regulation of these enzymes differs. For instance, in endothelial cells, the expression of ASS1 is regulated by factors like inflammatory cytokines and is increased by the laminar shear stress from blood flow, highlighting its role in the citrulline-NO cycle for vascular function. wikipedia.orgnih.gov

Mutations that alter the structure of these enzymes or lead to the production of abnormally short, non-functional versions disrupt the urea cycle, leading to the accumulation of toxic ammonia. medlineplus.govstorymd.com The study of these genetic and regulatory mechanisms is crucial for understanding the molecular basis of related metabolic disorders.

Table 2: Genetic Information for Key Metabolizing Enzymes

Enzyme Gene Chromosomal Location (Human) Associated Disorder
Argininosuccinate Synthetase (ASS) ASS1 Chromosome 9 Citrullinemia Type I
Argininosuccinate Lyase (ASL) ASL Chromosome 7 Argininosuccinic Aciduria
Endothelial Nitric Oxide Synthase (eNOS) NOS3 Chromosome 7 (Associated with various cardiovascular conditions)
Ornithine Transcarbamylase (OTC) OTC X chromosome OTC Deficiency

Biological Roles and Physiological Significance of 2 Amino 6 Ureidohexanoic Acid

Contribution to Nitrogen Homeostasis and Cellular Nitrogen Pools

2-Amino-6-ureidohexanoic acid, or L-citrulline, is a pivotal component in the regulation of nitrogen balance within the body. nih.govresearchgate.netaustinpublishinggroup.com Its primary role is as a key intermediate in the urea (B33335) cycle, the metabolic pathway responsible for converting toxic ammonia (B1221849) into urea for excretion. healthline.comwikipedia.orgnutranews.orgwebmd.com This cycle is fundamental for managing the nitrogenous waste that results from protein and amino acid catabolism.

The synthesis of L-citrulline occurs mainly in the enterocytes of the small intestine from precursor amino acids like glutamine and proline. researchgate.netmdpi.com Unlike many other amino acids, L-citrulline bypasses hepatic metabolism (the liver) and is transported via the bloodstream to the kidneys. nih.govnutranews.orgnih.gov In the kidneys, it is efficiently converted into L-arginine, another crucial amino acid. nih.govmdpi.comnih.gov This process, known as the intestinal-renal axis for arginine production, is vital for maintaining systemic arginine availability and, consequently, nitrogen homeostasis. nih.gov

By facilitating the production of arginine, L-citrulline indirectly supports protein synthesis and helps to maintain a positive nitrogen balance, which is essential for tissue repair and growth. nih.govaustinpublishinggroup.com Studies in rats have shown that supplementation with L-citrulline can effectively restore nitrogen balance, particularly in conditions of metabolic stress such as after massive intestinal resection. nih.govbmj.com It prevents the excessive breakdown of amino acids by modulating ureagenesis, thereby preserving the body's pool of available nitrogen. researchgate.netaustinpublishinggroup.com

Occurrence and Distribution in Biological Systems

Presence as a Metabolite in Model Organisms (e.g., Human, Mouse)

L-citrulline is a naturally occurring metabolite in both humans and mice. chemicalbook.comnih.gov In mammals, it is endogenously synthesized in the enterocytes of the small intestine. wikipedia.orgmdpi.com Plasma L-citrulline concentration is considered a reliable biomarker for intestinal function and mass, as its levels correlate with the health and absorptive capacity of the small bowel. nih.govresearchgate.net

Following its synthesis in the gut, L-citrulline is released into the portal circulation and transported to the kidneys, where approximately 83% is converted to L-arginine. mdpi.com This makes the kidneys the primary site of L-citrulline clearance from the bloodstream. nih.gov

Research in healthy human subjects has characterized the pharmacokinetic profile of oral L-citrulline. After administration, plasma L-citrulline levels increase rapidly, leading to a subsequent rise in plasma L-arginine and L-ornithine concentrations. cambridge.org Studies in mice have also been crucial in understanding the role of L-citrulline metabolism, particularly in the context of the immune response and disease. nih.gov For instance, research has shown that L-citrulline metabolism is necessary for the proper function and accumulation of CD4+ T cells during mycobacterial infection. nih.gov

Below is an interactive table detailing typical plasma concentrations of L-citrulline and related amino acids in healthy humans.

MetaboliteTypical Plasma Concentration (μmol/L)Notes
L-Citrulline 25-50Baseline fasting levels in healthy adults.
L-Arginine 80-120Baseline fasting levels. Levels increase after L-citrulline administration. cambridge.org
L-Ornithine 40-80A metabolite in the urea cycle; levels also increase after L-citrulline administration. cambridge.org

Note: Concentrations can vary based on diet, age, and health status.

Detection in Specific Biological Matrices and Food Sources

In terms of dietary sources, L-citrulline is relatively rare in most foods. The most significant natural source is watermelon (Citrullus lanatus), from which the amino acid derives its name. healthline.comwikipedia.orghealth.comwebmd.com The concentration of L-citrulline in watermelon can vary depending on the variety and ripeness, ranging from 0.7 to 3.6 grams per kilogram of fresh weight. health.comnih.gov

Other food sources contain much lower amounts of L-citrulline. These include other members of the Cucurbitaceae family.

The following table provides an overview of notable food sources of L-citrulline.

Food SourcePlant FamilyTypical L-Citrulline Content
Watermelon (Red and Yellow)CucurbitaceaeHigh (e.g., ~365 mg per cup of diced fruit) healthline.comhealth.com
CucumberCucurbitaceaeLow to Moderate everydayhealth.comchemicalbook.com
Cantaloupe & Honeydew MelonsCucurbitaceaeLow to Moderate chemicalbook.comyoutube.com
PumpkinCucurbitaceaeLow everydayhealth.com
SquashCucurbitaceaeLow everydayhealth.comyoutube.com

Potential Functional Roles in Cellular Processes

Contribution to Osmoregulation or Stress Response Mechanisms

Emerging research indicates that L-citrulline plays a role in cellular stress response, particularly against oxidative and heat-related stress. Studies have shown that L-citrulline can protect cells from damage induced by reactive oxygen species (ROS). researchgate.netfrontiersin.orgnih.gov It acts as a potent scavenger of hydroxyl radicals, thereby protecting cellular components from oxidative damage. frontiersin.orgnih.gov

In plants, L-citrulline accumulation is associated with tolerance to abiotic stresses like drought and salinity, where it may contribute to osmotic regulation and protect against oxidative damage. researchgate.net

Secondary Metabolite Functions

While L-citrulline is a key part of primary metabolism in mammals (the urea cycle), in plants, it can also function as a secondary metabolite. frontiersin.org In certain plant families, particularly the Cucurbitaceae, L-citrulline accumulates to high levels and is involved in nitrogen storage and transport. frontiersin.orgnih.govresearchgate.net This storage allows the plant to manage nitrogen resources, mobilizing them when needed for growth and development.

Comparative Biochemical Analysis Across Species

The metabolism of this compound, also known as citrulline, is intricately linked to the urea cycle, a key metabolic pathway for the detoxification of ammonia. The presence and characteristics of this cycle, and consequently the role of citrulline, exhibit significant variations across different animal species, reflecting adaptations to their respective environments and physiological needs.

A primary mode of nitrogenous waste excretion distinguishes different animal groups. Most aquatic organisms, being ammonotelic, excrete ammonia directly. In contrast, terrestrial animals, needing to conserve water and detoxify ammonia, are primarily ureotelic (excreting urea) or uricotelic (excreting uric acid). Mammals and amphibians are classic examples of ureotelic organisms, where the urea cycle is prominent. Birds and most insects, on the other hand, are uricotelic.

The core enzymatic machinery of the urea cycle shows notable differences across species. A key distinction lies in the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase (CPS). Mammals and amphibians possess CPS I, which utilizes ammonia directly and is allosterically activated by N-acetylglutamate. nih.govnih.gov In contrast, fish and some invertebrates have CPS III, which uses glutamine as the nitrogen donor. nih.govnih.gov

The subcellular localization of arginase, the final enzyme in the urea cycle that produces urea and ornithine, also varies. In mammals, arginase is a cytosolic enzyme, whereas in elasmobranchs and some toadfishes, it is found within the mitochondria. nih.gov These differences in enzyme type and location reflect the evolutionary adaptations of nitrogen metabolism.

While the full urea cycle is most prominent in ureotelic vertebrates, the enzymes responsible for the synthesis of this compound, such as ornithine transcarbamylase (OTC), and its conversion to argininosuccinate (B1211890) by argininosuccinate synthetase (ASS), are found in a wider range of tissues and species. wikipedia.orgnih.gov In mammals, for instance, OTC is highly active in the liver as part of the urea cycle and also in the intestine, where it synthesizes citrulline for release into circulation. nih.govresearchgate.net ASS is also found in various tissues, where it participates in the synthesis of arginine from citrulline for purposes other than ureagenesis, such as nitric oxide production. wikipedia.orge-century.us

The following tables provide a comparative overview of key aspects of this compound metabolism and the urea cycle across different vertebrate classes.

Table 1: Key Enzymatic and Metabolic Differences in the Urea Cycle Across Vertebrate Classes

FeatureMammalsAmphibiansReptiles (Chelonians)Fish (Elasmobranchs & some Teleosts)Birds
Primary Nitrogenous WasteUreaUrea (adults)Varies (Urea/Uric Acid)Urea/AmmoniaUric Acid
Carbamoyl Phosphate Synthetase (CPS) TypeCPS I (ammonia-dependent)CPS I (ammonia-dependent)CPS ICPS III (glutamine-dependent)Effectively absent
Arginase Subcellular LocationCytosolicCytosolicCytosolicMitochondrialLow activity

Table 2: Comparative Plasma Concentrations of this compound in Selected Species

SpeciesPlasma Concentration (µmol/L)Reference
Human (healthy adult)~40 nih.gov
Dog (healthy)~87.8 (median) nih.gov
Cetaceans (various species)Significantly lower than mice researchgate.net
MouseSignificantly higher than cetaceans researchgate.net

Advanced Methodologies for the Analysis and Study of 2 Amino 6 Ureidohexanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of amino acids, enabling their separation from complex biological matrices prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the study of 2-amino-6-ureidohexanoic acid.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in various biological samples, including plasma, serum, urine, and cell culture medium. nih.gov Due to the lack of a strong chromophore in most amino acids, derivatization is typically required to enable sensitive detection by UV or fluorescence detectors. redalyc.orgresearchgate.net

Common derivatization agents include o-phthaldialdehyde (OPA), which reacts with primary amines to form fluorescent products, and 9-fluorenylmethylchloroformate (FMOC-Cl). nih.govrsc.org HPLC methods involving precolumn derivatization with OPA can achieve detection limits as low as 5 nM for amino acids. nih.gov The separation is often performed on reversed-phase columns. For instance, derivatized amino acids can be effectively separated using a gradient elution on a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol.

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique, particularly for polar compounds like amino acids, often allowing for analysis with minimal or no derivatization, which is advantageous for subsequent mass spectrometry detection. helixchrom.comshodex.commdpi.com Mixed-mode chromatography, which combines two or more separation mechanisms such as reversed-phase and ion-exchange, offers unique selectivity for separating underivatized amino acids like this compound and arginine. sielc.com

Table 1: HPLC Methodologies for this compound Quantification
TechniqueColumn TypeDerivatization AgentDetection MethodKey FindingsReference
Reversed-Phase HPLCC18o-phthaldialdehyde (OPA)Fluorescence (Ex: 340 nm, Em: 455 nm)Highly sensitive and specific for biological samples; detection limits of 5 nM. nih.gov
Reversed-Phase HPLCHalo C18, Chromolith Performance RP-189-fluorenylmethylchloroformate (FMOC-Cl)UVOptimized derivatization at pH 9.20; successfully applied to plasma samples. rsc.org
Mixed-Mode ChromatographyPrimesep 100/200None (Underivatized)Mass Spectrometry (MS)Effective separation of underivatized citrulline and arginine without ion-pairing reagents. sielc.com
HILICPolymer-based amino column (e.g., Asahipak NH2P-40 2D)None (Underivatized)Mass Spectrometry (MS)Good retention of hydrophilic compounds at high acetonitrile concentrations, beneficial for high-sensitivity LC/MS analysis. shodex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful platform for metabolomic studies, capable of separating and identifying a wide range of small molecules, including amino acids. nih.govmdpi.comnih.gov For GC-MS analysis, non-volatile compounds like this compound must first be converted into volatile and thermally stable derivatives. nih.gov

Common derivatization strategies include silylation, to form trimethylsilyl (B98337) (TMS) derivatives, or a two-step process involving esterification followed by acylation (e.g., with pentafluoropropionic anhydride). nih.govhmdb.ca However, the derivatization of this compound presents challenges, as some conditions, particularly acidic esterification at high temperatures, can cause its conversion to ornithine, leading to analytical inaccuracies. researchgate.net

Despite these challenges, optimized GC-MS methods can successfully discriminate this compound from structurally similar compounds like ornithine. nih.gov The resulting mass spectra provide characteristic fragmentation patterns that are used for identification and quantification. In metabolomic profiling, GC-MS can simultaneously measure numerous metabolites, offering a comprehensive snapshot of the metabolic state of a biological system. nih.gov

Table 2: GC-MS Derivatization and Analysis of this compound
Derivative TypeDerivatization ReagentsKey Analytical ConsiderationsReference
Trimethylsilyl (TMS)N,O,-bis-(trimethylsilyl)trifluoroacetamide (BSTFA)A common method for making amino acids volatile for GC analysis. The Golm Metabolome Database provides reference spectra for a 3-TMS derivative. nih.govhmdb.ca
Methyl ester-pentafluoropropionyl (Me-PFP)1) 2 M HCl in Methanol; 2) Pentafluoropropionic anhydride (B1165640) (PFPA) in Ethyl AcetateCarbamoyl (B1232498) amino acids like citrulline can be unstable under esterification conditions (e.g., 60 min at 80°C), potentially converting to ornithine. nih.govresearchgate.net

Mass Spectrometry-Based Characterization and Metabolomics

Mass spectrometry (MS) is an indispensable tool for the study of this compound, offering unparalleled sensitivity and specificity for both structural identification and its role in metabolic pathways. When coupled with chromatographic separation, it provides robust quantitative data.

Tandem mass spectrometry (MS/MS) is the gold standard for the structural confirmation of this compound, particularly within complex peptide sequences where it exists as a post-translational modification (citrullination). acs.orgroyalsocietypublishing.org The technique involves isolating the precursor ion of interest, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and analyzing the resulting product ions. royalsocietypublishing.orgnih.gov

A key diagnostic feature in the MS/MS spectra of peptides containing this compound is the neutral loss of isocyanic acid (HNCO), which corresponds to a mass loss of 43.02 Da. nih.govacs.org This loss occurs from the ureido group and is a highly specific marker for citrullination. nih.gov This characteristic fragmentation is observed in both positive and negative ionization modes. acs.org Another diagnostic fragment is the immonium ion of citrulline, which can be observed at m/z 130.0975 in MS/MS spectra. nih.gov

Different fragmentation techniques can be employed to maximize sequence coverage and confidently localize the modification. While CID is common, electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) can provide complementary information, preserving the labile modification while fragmenting the peptide backbone. royalsocietypublishing.orgelte.hu High-resolution mass analyzers, such as Orbitrap instruments, are crucial to distinguish the mass of a citrullinated residue from the naturally occurring isotopes of arginine, which have a very similar mass. royalsocietypublishing.orgnih.gov

Table 3: Diagnostic MS/MS Fragments for this compound (Citrulline)
Fragment TypeMass (Da) or m/zDescriptionFragmentation ModeReference
Neutral Loss43.02Loss of isocyanic acid (HNCO) from the ureido group of the citrulline residue.CID, HCD nih.govacs.org
Immonium Ion130.0975A characteristic fragment containing only the amino acid side chain and backbone fragments.CID, HCD nih.gov
y-type ionsVariableEnhanced cleavage of the amide bond C-terminal to the citrulline residue ("citrulline effect").CID, HCD elte.hu

Metabolic flux analysis (MFA) using stable isotopes (e.g., ¹³C, ¹⁵N) is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. nih.gov As this compound is a key intermediate in the urea (B33335) cycle, isotope labeling is used to trace the flow of nitrogen and carbon atoms through this pathway. nih.govcreative-proteomics.comwikipedia.org

In a typical experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹⁵NH₄Cl or ¹³C-glucose. nih.govnih.gov As metabolism proceeds, the isotope label is incorporated into downstream metabolites, including this compound. By measuring the isotopic enrichment and distribution (isotopomer patterns) in these metabolites using mass spectrometry or NMR, the relative and absolute fluxes through the involved biochemical reactions can be calculated. nih.govnih.govvanderbilt.edu

This approach provides a dynamic view of metabolic activity, which is not achievable by simply measuring metabolite concentrations. nih.gov For example, ¹⁵N-labeling can be used to track the conversion of ammonia (B1221849) to carbamoyl phosphate (B84403) and its subsequent incorporation into this compound, providing quantitative assessments of urea cycle function. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural information and can also be used for quantitative analysis of metabolites in a non-destructive manner. nih.govoup.com Both proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR have been applied to study this compound.

¹H NMR provides a unique spectral signature based on the chemical environment of each proton in the molecule. The spectrum of L-citrulline in D₂O shows characteristic chemical shifts that can be used for its identification and structural confirmation. chemicalbook.comnih.gov Furthermore, quantitative NMR (qNMR) has been developed as a rapid and efficient alternative to HPLC for the simultaneous determination of this compound and other amino acids like arginine and taurine (B1682933) in complex mixtures. nih.govoup.comresearchgate.net The qNMR method requires minimal sample preparation and offers a shorter analysis time compared to traditional chromatographic methods. oup.com

¹⁵N NMR has been used to monitor the urea cycle in real-time in intact, perfused livers. nih.gov By perfusing the liver with ¹⁵N-labeled ammonia, researchers can observe the incorporation of the label into urea cycle intermediates, including the ω-nitrogen atoms of this compound, providing direct insight into metabolite flux and enzyme kinetics within the intact organ. nih.gov

Table 4: ¹H NMR Chemical Shifts for L-Citrulline
Proton AssignmentChemical Shift (ppm)SolventReference
α-CH3.75D₂O nih.gov
δ-CH₂3.14 - 3.15D₂O chemicalbook.comnih.gov
β-CH₂1.85 - 1.87D₂O chemicalbook.comnih.gov
γ-CH₂1.56 - 1.59D₂O chemicalbook.comnih.gov

Application of ¹H and ¹³C NMR in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying metabolites in complex biological samples. Both proton (¹H) and carbon-13 (¹³C) NMR are applied to study the metabolism of this compound.

¹H NMR provides information on the number and environment of hydrogen atoms in the molecule, while ¹³C NMR offers insights into the carbon skeleton. nih.gov In metabolic studies, NMR can be used to track the appearance or disappearance of the compound's characteristic spectral signals in biofluids like plasma or urine, providing a direct measure of its consumption or production.

Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly valuable. nih.gov By correlating proton signals with their directly attached carbon atoms, HSQC provides enhanced resolution and reduces the spectral overlap that is common in complex biological matrices, thereby improving the confidence of metabolite identification. nih.gov Experimental NMR data for this compound have been established and are used as a reference for its identification in metabolic profiling studies. bmrb.iobmrb.iohmdb.ca

Below is a table of assigned chemical shifts for L-Citrulline based on experimental data from the Biological Magnetic Resonance Bank (BMRB).

Isotopic Enrichment for Pathway Elucidation

Isotopic enrichment, or stable isotope tracing, is a definitive technique for elucidating metabolic pathways and quantifying metabolic fluxes. This methodology involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system and then tracking the incorporation of the isotope into downstream metabolites. nih.govyoutube.com

In the context of this compound, this technique is critical for studying its role in the urea cycle. nih.gov For instance, by infusing a patient with ¹⁵N-labeled glutamine, researchers can trace the transfer of the labeled nitrogen atom to citrulline, confirming the precursor-product relationship. researchgate.net Similarly, administering labeled this compound allows for the calculation of its rate of appearance (production) and its rate of conversion to other compounds, such as arginine. nih.govnih.gov Blood samples are collected over time, and the isotopic enrichment in the target amino acids is measured using mass spectrometry. nih.govnih.gov This provides dynamic information about the pathway's activity in vivo, which is invaluable for studying metabolic disorders like urea cycle disorders. nih.govcreative-proteomics.com

Spectrophotometric and Enzyme-Coupled Assays for Activity Measurement

Spectrophotometric and enzyme-coupled assays are fundamental tools for quantifying the concentration of this compound or the activity of enzymes that metabolize it. These methods are often adapted for high-throughput screening in 96-well plate formats. nih.gov

A common spectrophotometric method is a colorimetric assay that measures enzymatically formed this compound. nih.gov This technique often involves a chemical modification step, for example with diacetyl monoxime at high temperatures, which produces a colored compound that can be quantified by measuring its absorbance at a specific wavelength (e.g., 540-560 nm). nih.govcellbiolabs.com Several commercial kits are available that use this principle to measure total citrulline in samples like plasma, serum, and urine. abcam.comcellbiolabs.comcellbiolabs.com

Enzyme-coupled assays offer high specificity and can be designed to be continuous. jst.go.jpnih.gov A notable example for this compound involves the enzyme argininosuccinate (B1211890) synthetase, which uses citrulline and aspartate to produce argininosuccinate and pyrophosphate (PPi). jst.go.jpnih.gov The production of PPi is then coupled to a detection system. This system can use other enzymes to drive a reaction that results in a change in absorbance or fluorescence, allowing for real-time monitoring of the reaction. jst.go.jpnih.gov Fluorometric assays have also been developed where this compound is converted through a series of enzymatic reactions to generate a highly stable fluorescent product, enabling detection of concentrations as low as 2 μM. sigmaaldrich.com These assays are crucial for studying enzymes like ornithine transcarbamylase, which produces citrulline, and for diagnosing related metabolic disorders. nih.govmedscape.com

Advanced Sample Preparation and Extraction Methodologies for Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, serum, or urine presents a significant challenge due to the complexity of these samples. nih.gov High concentrations of proteins, salts, phospholipids, and other endogenous molecules can interfere with analysis, necessitating robust sample preparation and extraction protocols. nih.govrsc.org

A primary step in sample preparation is the removal of proteins, which is commonly achieved through precipitation. This can be done by adding an acid, such as 5-sulphosalicylic acid, or a high volume of a cold organic solvent like acetonitrile or methanol. nih.govnvkc.nlbevital.no The precipitated proteins are then removed by centrifugation.

For cleaner extracts and to reduce matrix effects, Solid-Phase Extraction (SPE) is a widely used technique. rsc.orgresearchgate.net SPE utilizes a solid adsorbent packed into a cartridge to selectively retain the analyte of interest while allowing interfering compounds to be washed away. researchgate.net For polar compounds like amino acids, mixed-mode cation exchange (MCX) cartridges are often effective, providing high recovery rates. rsc.org Other advanced microextraction techniques like Solid-Phase Microextraction (SPME) have also been applied for amino acid analysis, combining sampling and extraction into a single step. rsc.org

For certain analytical platforms, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often required. nih.govnih.gov Derivatization converts the polar amino acid into a less polar, more volatile, or more easily detectable derivative. A common agent is o-phthaldialdehyde (OPA), which reacts with the primary amine group to form a fluorescent product that can be detected with high sensitivity. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies for 2 Amino 6 Ureidohexanoic Acid

Development of Laboratory-Scale Synthetic Routes

Laboratory synthesis of 2-Amino-6-ureidohexanoic acid requires careful control over its multiple functional groups—the carboxylic acid, the α-amino group, and the terminal ureido group.

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, developing synthetic routes that selectively produce either the L- or D-enantiomer of this compound is crucial. Stereoselective synthesis can be achieved by using chiral starting materials or by employing asymmetric reactions.

One common strategy involves starting with a readily available chiral amino acid, such as L- or D-lysine. For instance, the synthesis of the L-enantiomer can begin with Nα-protected L-lysine. The ε-amino group can then be converted to the ureido moiety. A typical reaction involves treating the protected lysine (B10760008) with an isocyanate or by a two-step process involving phosgene (B1210022) or a phosgene equivalent followed by ammonia (B1221849).

Alternatively, asymmetric catalytic methods can be employed. For example, a protocol using visible light-promoted photoredox catalysis has been developed for the stereoselective synthesis of various unnatural α-amino acids. nih.govrsc.org This approach involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which allows for the construction of highly functionalized α-amino acids with excellent stereocontrol. nih.govrsc.org While not specifically detailed for this compound, such modern methods represent a powerful tool for accessing specific enantiomers.

Key steps in a potential stereoselective synthesis starting from a glutamate (B1630785) derivative could involve Evans asymmetric alkylation and a Sharpless asymmetric epoxidation to build the chiral centers along the carbon backbone with high precision. nih.gov

Due to the presence of multiple reactive functional groups (amine, carboxyl, and ureido), the use of protecting groups is essential in the synthesis of this compound and its derivatives. organic-chemistry.orglibretexts.org A protecting group temporarily masks a functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. organic-chemistry.orgwikipedia.org

The choice of protecting groups is critical and often relies on an "orthogonal" strategy, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.orgwikipedia.org For a typical synthesis of this compound, the α-amino group and the carboxylic acid group must be protected.

Amino Group Protection: The α-amino group is nucleophilic and must be protected to prevent side reactions during the modification of the side chain or carboxyl group. libretexts.org Common protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc). peptide.com The Boc group is acid-labile, while the Fmoc group is base-labile, making them an effective orthogonal pair in complex syntheses. organic-chemistry.orgpeptide.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting as an acid or a nucleophile. These esters can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions.

The ureido group itself is generally stable under many reaction conditions, but it is often formed from a precursor, such as an amino group on the side chain (as in lysine), which would also require protection during intermediate steps.

Table 1: Common Protecting Groups in Amino Acid Synthesis

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval Conditions
α-Aminotert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., TFA) organic-chemistry.orgpeptide.com
α-AminoBenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd)
α-Amino9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) organic-chemistry.orgpeptide.com
CarboxylMethyl Ester-OMeMethanol, Acid catalystNaOH or LiOH, followed by acid workup
CarboxylBenzyl Ester-OBnBenzyl alcohol, Acid catalystCatalytic hydrogenation (H₂/Pd)

Enzymatic Synthesis Approaches for Optically Pure this compound

Enzymatic methods offer a powerful alternative to classical chemical synthesis for producing optically pure amino acids, often with high efficiency and under mild, environmentally friendly conditions. nih.gov

One of the most established enzymatic methods is the "Hydantoinase Process". nih.gov This process would start with the chemical synthesis of a racemic D,L-5-substituted hydantoin (B18101) derived from this compound. The process then uses a cascade of three enzymes:

A stereoselective hydantoinase hydrolyzes one enantiomer of the hydantoin (e.g., the D-form) to its corresponding N-carbamoyl-amino acid.

A hydantoin racemase continuously converts the remaining L-hydantoin into the D,L-racemic mixture, ensuring all the starting material can be converted.

A highly enantiospecific N-carbamoylase hydrolyzes the N-carbamoyl-D-amino acid to the free D-amino acid. nih.gov

By selecting enzymes with the desired stereoselectivity, this method can be tailored to produce either the L- or D-enantiomer in yields approaching 100%. nih.gov

Another approach involves a coupled enzyme system using a D-amino acid oxidase (DAAO) and an aminotransferase (AT). nih.gov In this system, a racemic mixture of the amino acid is used as the substrate. The DAAO selectively oxidizes the D-enantiomer to its corresponding α-keto acid. nih.gov Subsequently, the aminotransferase converts this α-keto acid into the L-amino acid, resulting in a quantitative conversion of the racemic mixture to the optically pure L-form. nih.gov The broad substrate specificity of these enzymes suggests this method could be applicable to unnatural amino acids like this compound. nih.govlibrary.wales

Synthesis of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in research, particularly for metabolic studies, quantitative analysis by mass spectrometry (isotope dilution mass spectrometry), and structural analysis by NMR spectroscopy. rsc.orgsigmaaldrich.com The synthesis of this compound can be designed to incorporate stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

The labeling strategy depends on the desired position of the isotope.

¹³C-Labeling: To label the carboxyl group ([1-¹³C]), the synthesis can incorporate ¹³CO₂ or a ¹³C-labeled cyanide (K¹³CN). elsevierpure.com For labeling the carbon backbone, a starting material with a ¹³C-labeled framework is required. For example, a synthesis starting from ¹³C₆-lysine would yield this compound with a fully labeled hexanoic chain. sigmaaldrich.com

¹⁵N-Labeling: The α-amino group can be labeled using an ¹⁵N-labeled ammonia or another nitrogen source during the synthesis. If the ureido group is synthesized from a side-chain amine, an ¹⁵N-labeled precursor can be used to label one or both of the ureido nitrogens.

Deuterium (D) Labeling: Deuterium atoms can be introduced at specific non-exchangeable C-H positions using deuterated reagents or through catalytic H-D exchange reactions.

A general approach involves the de novo synthesis of the amino acid using labeled precursors. For instance, versatile synthetic routes based on palladium-catalyzed C(sp³)–H functionalization have been developed to introduce ¹³C-methyl labels into amino acids. rsc.org Similar custom syntheses can be designed for other labeling patterns in this compound.

Table 2: Potential Strategies for Isotopic Labeling

IsotopePositionPotential Labeled Precursor
¹³CCarboxyl Carbon (C-1)K¹³CN, ¹³CO₂
¹³CUreido Carbon¹³C-labeled urea (B33335), KOCN-¹³C
¹³CFull Carbon Backbone¹³C₆-Lysine
¹⁵Nα-Amino Nitrogen¹⁵NH₃
¹⁵NUreido Nitrogens¹⁵N-labeled urea, KOC¹⁵N

Rational Design and Synthesis of this compound Analogs as Research Probes

Modifying the structure of this compound allows for the creation of chemical probes to study enzyme function, receptor binding, and other biological processes. A prominent example is the design of arginase inhibitors, where the ureido group of citrulline (a close relative) is replaced by other functional groups.

A successful strategy in this area has been the replacement of the terminal ureido or guanidino group (from arginine) with a boronic acid moiety. This led to the development of 2-amino-6-boronohexanoic acid (ABH), a known inhibitor of human arginase. nih.gov The rationale is that the trigonal planar boronic acid can mimic the transition state of arginine hydrolysis by binding to the metal center in the enzyme's active site.

Further rational design has led to the synthesis of α,α-disubstituted derivatives of ABH to improve potency and selectivity. nih.govnih.gov For example, introducing a (2-(piperidin-1-yl)ethyl) group at the α-carbon of ABH resulted in a highly potent inhibitor of both human arginase I and II. nih.govresearchgate.net X-ray crystallography revealed that the added substituent can form additional interactions, such as a water-mediated contact with an aspartate residue at the mouth of the active site, thereby enhancing inhibitory activity. nih.gov

Table 3: Example of Analogs Designed as Arginase Inhibitors

CompoundCore Structureα-SubstitutionKey Feature
This compoundHexanoic acid with ureido side chain-HCitrulline analog
2-Amino-6-boronohexanoic acid (ABH)Hexanoic acid with boronic acid side chain-HBoronic acid mimics hydrolysis transition state. nih.gov
(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acidHexanoic acid with boronic acid side chain-(CH₂)₂-piperidineα-substituent provides additional binding interactions, increasing potency. nih.govresearchgate.net

This approach demonstrates how rational design, informed by structural biology, can guide the synthesis of potent and specific molecular probes based on the 2-aminohexanoic acid scaffold.

Research Applications and Biotechnological Potential of 2 Amino 6 Ureidohexanoic Acid Studies

Utilization as a Biochemical Marker in Research Models

The use of amino acids and their derivatives as biochemical markers is a common practice in biomedical research to indicate physiological or pathological states. However, there is currently no available scientific literature that identifies 2-amino-6-ureidohexanoic acid as a biochemical marker in any research models. The potential for any compound to serve as a biomarker typically requires extensive validation, including the establishment of its metabolic pathways and correlation with specific biological conditions. For instance, studies have identified other amino acids, such as 2-aminoadipic acid, as potential biomarkers for conditions like diabetes risk.

Applications in Metabolic Engineering and Pathway Manipulation

Metabolic engineering involves the targeted modification of cellular metabolic pathways to enhance the production of desired substances or to study the effects of specific metabolites. While this field often utilizes non-standard amino acids to probe or alter metabolic fluxes, there is no documented application of this compound in metabolic engineering or pathway manipulation studies. The successful application of a compound in this area would necessitate an understanding of its synthesis, degradation, and interaction with native metabolic networks, information that is not currently available for this compound.

Development of Enzyme Modulators (Inhibitors/Activators) for Mechanistic Studies

The unique chemical structures of non-standard amino acids are often exploited to design potent and selective enzyme inhibitors or activators. These molecules are invaluable tools for studying enzyme mechanisms and validating their roles in disease. While there is extensive research on similar compounds, such as 2-amino-6-boronohexanoic acid, which has been investigated as an inhibitor of arginase, there are no published studies detailing the development or use of this compound as an enzyme modulator. Such research would involve screening the compound against various enzymes and detailed kinetic studies to determine its mode of action.

Use in Non-Standard Amino Acid Incorporation into Proteins for Research

The incorporation of non-standard amino acids (NSAAs) into proteins is a powerful technique for introducing novel chemical functionalities, such as fluorescent probes or photo-crosslinkers, to study protein structure and function. This process typically requires an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. There is no evidence in the scientific literature of the successful incorporation of this compound into proteins. Research in this area would first need to establish a method for its site-specific insertion into a polypeptide chain.

Future Directions and Emerging Research Themes

Elucidation of Undiscovered Metabolic Functions and Pathways

While the primary metabolic pathways involving 2-Amino-6-ureidohexanoic acid are well-established, its influence likely extends to other, yet undiscovered, cellular processes. vkm.nomdpi.com It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation, which allows it to have unique metabolic fates. mdpi.com Future research will likely focus on identifying novel enzymatic reactions and transport mechanisms that involve this compound. Investigating its metabolism in tissues where its role is less understood, beyond the gut-kidney-liver axis, could reveal new functions. bevital.no For instance, its presence and potential synthesis in the brain suggest neurological roles that are not fully characterized. vkm.no Furthermore, exploring its interactions with other metabolic pathways under various physiological and pathological conditions, such as its role in energy metabolism or as a signaling molecule, represents a promising frontier for discovery. biosynth.com

Integration with Systems Biology and Multi-Omics Approaches (e.g., Proteomics, Genomics, Metabolomics)

A systems-level understanding of this compound's role in health and disease requires the integration of multiple "omics" technologies. mdpi.com Genomics, proteomics, and metabolomics offer powerful tools to create a comprehensive picture of how this amino acid influences and is influenced by the broader biological network. umb.edu.pl

Genomics: Genome-wide association studies (GWAS) can identify genetic variations (e.g., single nucleotide polymorphisms or SNPs) in genes related to the this compound metabolic pathway. nih.govplos.org Such studies have begun to link specific SNPs to individual differences in its metabolism and its effects on vascular health, potentially leading to personalized nutritional interventions. nih.govplos.org

Proteomics: This approach allows for the large-scale analysis of proteins, identifying enzymes, transporters, and regulatory proteins involved in the compound's metabolism. nih.gov Proteomic studies can reveal how the expression of key enzymes like argininosuccinate (B1211890) synthase and nitric oxide synthase changes in response to varying levels of this compound, providing insights into regulatory mechanisms. bevital.noacs.org

Metabolomics: By profiling a wide range of small molecules in biological samples, metabolomics can identify novel biomarkers and metabolic shifts associated with this compound supplementation or dysregulation. nih.gov For example, metabolomic analyses have identified it as a significant metabolite in conditions like Down syndrome and have been used to explore its impact on the broader metabolic profile in various cell types. mdpi.comnih.gov

The integration of these multi-omics datasets will be crucial for building comprehensive models of its metabolic network and understanding its complex interactions within the cell. nih.gov

Omics ApproachKey Application for this compound ResearchExamples of Research Findings
Genomics Identifying genetic variants influencing metabolism and response to supplementation.Association of SNPs in metabolic pathway genes with vascular aging traits. nih.govplos.org
Proteomics Quantifying expression of enzymes and transporters in its metabolic pathways.Identification of differentially expressed proteins in arginine metabolism regulated by other enzymes. nih.gov
Metabolomics Discovering novel biomarkers and understanding systemic metabolic impact.Identified as a potential biomarker for Down syndrome and inner ear diseases. mdpi.comnih.gov

Advanced Computational Modeling and Simulation of Metabolic Networks

Computational modeling and simulation are becoming indispensable tools for understanding the complexity of metabolic networks. nih.gov Genome-scale metabolic models (GEMs) can be used to simulate the flux of metabolites through various pathways, including those involving this compound. asm.org These models integrate stoichiometric information about metabolic reactions to predict how the network will behave under different conditions. asm.org

Software tools like METANNOGEN and the BioCyc Metabolic Network Explorer facilitate the reconstruction and visualization of these complex networks. nih.govresearchgate.net By applying constraint-based modeling techniques, researchers can simulate the effects of genetic mutations or nutritional changes on the production and utilization of this compound. asm.org This in silico approach can help identify key control points in its metabolism, predict potential drug targets, and generate new hypotheses for experimental validation.

Exploration of Evolutionary Aspects and Comparative Genomics

Studying the evolutionary history of the metabolic pathways involving this compound can provide valuable insights into its fundamental biological importance. Comparative genomics, which analyzes and compares genetic material across different species, is a key tool in this endeavor.

Research into the domestication of watermelon (Citrullus lanatus), a primary natural source of the compound, has used comparative genomics to identify genetic markers associated with high citrulline content, suggesting its selection as a desirable trait. mdpi.comnih.gov Furthermore, exploring the presence and function of enzymes involved in its metabolism, such as peptidyl arginine deiminases (PADs) in bacteria, can reveal diverse and ancient roles for this amino acid. biorxiv.orgbiorxiv.org By comparing these pathways across kingdoms of life, from bacteria to plants and mammals, researchers can uncover conserved core functions and species-specific adaptations, shedding light on why this particular metabolic hub has been maintained throughout evolution.

Development of Novel Bioanalytical Tools for Enhanced Detection

Accurate and sensitive detection of this compound in various biological matrices is critical for both research and clinical applications. While established methods exist, there is an ongoing effort to develop novel bioanalytical tools with improved performance.

Current analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for quantifying the compound in plasma, red blood cells, and urine after derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC): Widely used with UV or fluorescence detection, often requiring derivatization. researchgate.net Modern HPLC methods can now discriminate this compound from structurally similar amino acids like arginine and N-acetyl-leucine. usp.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for simultaneous analysis of this compound and related metabolites without the need for extensive derivatization. d-nb.info

Nuclear Magnetic Resonance (NMR): A rapid method that can analyze samples "as is" without chemical derivatization, allowing for efficient quality control of dietary supplements. oup.com

Future developments may focus on creating reactivity-based screening probes for rapid discovery in natural products or developing biosensors for real-time monitoring. biorxiv.org The goal is to create faster, more cost-effective, and field-deployable tools to facilitate a broader range of studies and clinical diagnostics.

Analytical TechniquePrincipleAdvantagesCommon Applications
GC-MS Separation by gas chromatography, detection by mass spectrometry.High precision and recovery. researchgate.netQuantification in plasma, urine, and red blood cells. researchgate.net
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Simple, suitable for routine analysis of commercial samples. researchgate.netQuantification in food sources like watermelon. researchgate.net
LC-MS/MS Separation by liquid chromatography, detection by tandem mass spectrometry.High sensitivity, specificity, and ability for simultaneous analysis of multiple compounds. d-nb.infoClinical/diagnostic analysis in serum. d-nb.info
NMR Detection based on the magnetic properties of atomic nuclei.Rapid, requires no derivatization, non-destructive. oup.comQuality control of dietary supplements. oup.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-ureidohexanoic acid, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) or enzymatic carbamoylation of lysine derivatives are common approaches. Post-synthesis, purification via reversed-phase HPLC with UV detection (210–220 nm) is recommended. Validate purity using 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, and LC-MS/MS to detect impurities (<0.5% threshold). Chiral HPLC can resolve stereoisomeric byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR (δ 1.2–3.5 ppm for aliphatic protons; δ 5.8–6.5 ppm for urea NH groups) and 13C^{13}C-NMR (δ 158–162 ppm for carbonyl carbons) .
  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases for retention time consistency.
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]+^+ at m/z 190.2 for C7_7H15_{15}N3_3O3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (pH, temperature) or impurities. To address this:

  • Replicate Studies : Use standardized protocols (e.g., DPPH assay for antioxidants at pH 7.4).
  • Impurity Profiling : Employ LC-MS/MS to rule out degradation products or isomers.
  • Dose-Response Analysis : Test concentrations across 0.1–100 µM to identify biphasic effects .

Q. What experimental designs are optimal for studying the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., arginase) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for urea-group interactions.
  • Molecular Dynamics Simulations : Model hydrogen bonding between the ureido moiety and catalytic residues (e.g., using AMBER or GROMACS) .

Q. How can isomer-specific biological effects be systematically evaluated?

  • Methodological Answer : Synthesize enantiopure (R)- and (S)-isomers via chiral auxiliary-assisted synthesis. Test differential activity using:

  • Enzymatic Assays : Compare inhibition constants (KiK_i) against L-arginine-dependent enzymes (e.g., nitric oxide synthase).
  • Cell-Based Models : Measure uptake efficiency in HEK293 cells using radiolabeled 14C^{14}C-isotopologs .

Q. What strategies ensure stability of this compound in aqueous solutions during long-term studies?

  • Methodological Answer :

  • pH Optimization : Store at pH 4–6 (prevents urea hydrolysis).
  • Temperature Control : Use −20°C for stock solutions; avoid freeze-thaw cycles.
  • Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation products like 6-aminohexanoic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.